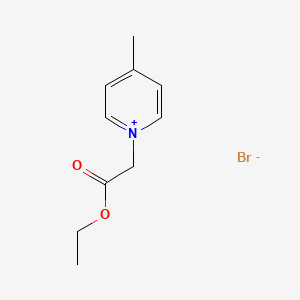
(Dimethylamino)-N,N-dimethylmethaniminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylamino)-N,N-dimethylmethaniminium iodide is a quaternary ammonium compound with a unique structure that includes a dimethylamino group and an iodide ion. This compound is known for its various applications in organic synthesis and medicinal chemistry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)-N,N-dimethylmethaniminium iodide typically involves the reaction of dimethylamine with formaldehyde and hydrogen iodide. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or alcoholic solvents are commonly used.
Catalysts: Acidic catalysts like hydrochloric acid can be employed to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves:
- Mixing dimethylamine and formaldehyde in a reactor.
- Adding hydrogen iodide to the mixture.
- Maintaining the reaction at a controlled temperature.
- Isolating the product through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It participates in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates are employed under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Scientific Research Applications
(Dimethylamino)-N,N-dimethylmethaniminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Dimethylamino)-N,N-dimethylmethaniminium iodide involves its interaction with biological molecules through ionic and covalent bonding. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s molecular targets include various enzymes and receptors involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Trimethylammonium iodide: Similar structure but with three methyl groups instead of two dimethylamino groups.
Tetramethylammonium iodide: Contains four methyl groups attached to the nitrogen atom.
Dimethylaminoethyl chloride: Similar functional group but with a chloride ion instead of iodide.
Uniqueness
(Dimethylamino)-N,N-dimethylmethaniminium iodide is unique due to its specific combination of dimethylamino groups and iodide ion, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.
Properties
CAS No. |
63207-50-1 |
|---|---|
Molecular Formula |
C5H13IN2 |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
dimethylaminomethylidene(dimethyl)azanium;iodide |
InChI |
InChI=1S/C5H13N2.HI/c1-6(2)5-7(3)4;/h5H,1-4H3;1H/q+1;/p-1 |
InChI Key |
LCGABSSLYOJTBF-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C=[N+](C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


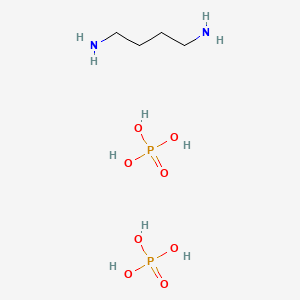
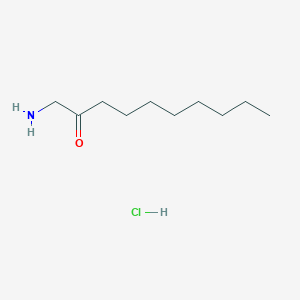
![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)

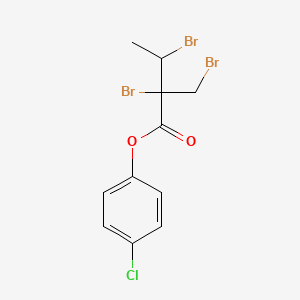
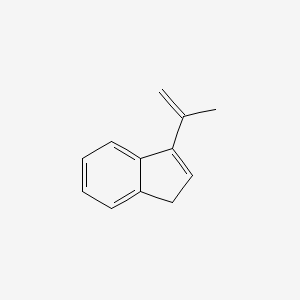
![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
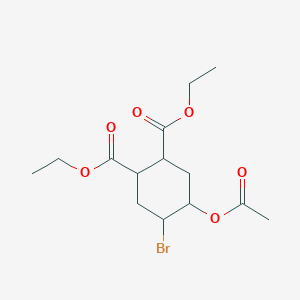

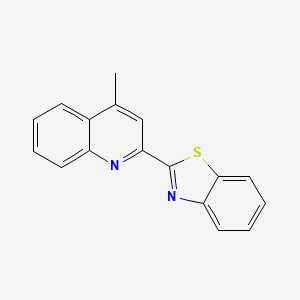

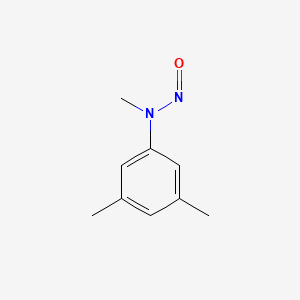
![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
